molecular formula C7H13Cl2N3O2 B2635894 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride CAS No. 2137790-24-8

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B2635894
CAS No.: 2137790-24-8
M. Wt: 242.1
InChI Key: TVLCJYMPMSPJEW-UHFFFAOYSA-N
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Description

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride (CAS 2137790-24-8) is a chemical compound supplied as a high-purity salt for research applications. It is characterized by the molecular formula C 7 H 13 Cl 2 N 3 O 2 and a molecular weight of 242.10 g/mol . The dihydrochloride salt form typically offers enhanced solubility in aqueous systems compared to the free base, facilitating its use in various experimental conditions. This compound features a pyrazole moiety linked to a non-proteinogenic amino acid backbone, where the alpha carbon is fully substituted (quaternary). This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly for creating peptidomimetics or molecules with improved metabolic stability . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules for pharmaceutical and biological testing. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-3-pyrazol-1-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)5-10-4-2-3-9-10;;/h2-4H,5,8H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLCJYMPMSPJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with 1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

  • Enzyme Inhibition : Research indicates that compounds similar to 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can act as inhibitors of various enzymes. For instance, studies have shown that pyrazole derivatives can inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes including respiration and acid-base balance .
  • Cancer Therapy : The compound has been explored for its potential in cancer treatment. A study demonstrated that related pyrazole compounds exhibited cytotoxic effects on breast cancer cell lines (MCF-7), suggesting a pathway for developing novel anticancer agents .
  • Neuroprotective Effects : There is emerging evidence that pyrazole derivatives may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Table 1: Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+170.09241135.3
[M+Na]+192.07435143.3
[M+NH4]+187.11895140.9
[M+K]+208.04829142.6
[M-H]-168.07785133.4

Table 2: Comparison of Biological Activities

Compound TypeActivity Description
Pyrazole DerivativesInhibition of carbonic anhydrase
Anticancer AgentsCytotoxicity against MCF-7 breast cancer cell line
Neuroprotective AgentsPotential to mitigate oxidative stress in neurons

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives : A study focused on synthesizing various pyrazole derivatives, including those similar to 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, evaluated their effectiveness as enzyme inhibitors and their cytotoxic properties against cancer cells .
  • Virtual Screening for Drug Development : Research utilizing virtual screening techniques identified irreversible inhibitors of FMS-like tyrosine kinase 3, highlighting the potential of pyrazole compounds in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogs

A. 2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid (BD199305)

  • Structure: Differs by lacking the amino group at the 2-position and having a pyrazole substituent directly on the methyl-bearing carbon.

B. Methyl 2-Amino-3-(1H-imidazol-1-yl)propanoate Dihydrochloride (CAS 1607247-41-5)

  • Structure : Replaces pyrazole with imidazole and incorporates a methyl ester instead of a carboxylic acid.
  • Properties : The imidazole ring (with two nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to pyrazole. The ester group increases lipophilicity, which may enhance membrane permeability but requires hydrolysis for activation .

C. Methyl 2-Amino-3-(1H-pyrazol-1-yl)propanoate Dihydrochloride (CID 45082695)

  • Structure: Shares the pyrazole and amino groups but substitutes the carboxylic acid with a methyl ester.
  • Properties : The ester group improves stability in acidic environments (e.g., oral administration) but reduces ionic interactions compared to the carboxylic acid form. The dihydrochloride salt maintains solubility .
  • Applications : Likely serves as a prodrug, with the ester hydrolyzed in vivo to the active acid form.

Functional Group Impact

  • Amino Group: Enhances water solubility (via protonation) and provides a site for derivatization (e.g., acetylation or conjugation).
  • Pyrazole vs. Imidazole : Pyrazole (two adjacent nitrogen atoms) is less basic than imidazole, affecting pH-dependent solubility and binding to biological targets .
  • Carboxylic Acid vs. Ester : The acid form participates in ionic interactions with proteins, while esters act as prodrugs with improved absorption .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Functional Groups Salt Form Key Features
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride C₇H₁₂Cl₂N₃O₂ 265.10 Amino, carboxylic acid, pyrazole Dihydrochloride High solubility, ionic interactions
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid (BD199305) C₇H₁₀N₂O₂ 166.17 Carboxylic acid, pyrazole None Lower polarity, simpler structure
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride C₇H₁₂Cl₂N₃O₂ 265.10 Amino, ester, imidazole Dihydrochloride Lipophilic prodrug, imidazole moiety
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride C₇H₁₁Cl₂N₃O₂ 252.09 Amino, ester, pyrazole Dihydrochloride Prodrug design, enhanced stability

Biological Activity

2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride, also known as a pyrazole derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C₇H₁₁N₃O₂, with the following structural characteristics:

  • Molecular Weight : 155.1546 g/mol
  • SMILES Notation : CC(CN1C=CC=N1)(C(=O)O)N
  • InChI Key : OTTIYQKNLOFVIS-UHFFFAOYSA-N

The compound contains an amino group, a pyrazole ring, and a propanoic acid moiety, which contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). NMDARs are crucial for synaptic plasticity and memory function in the central nervous system (CNS).

Recent studies have indicated that compounds with similar structures can act as positive allosteric modulators (PAMs) for NMDARs, enhancing receptor response and potentially providing therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .

Study on Pyrazole Derivatives

A study published in MDPI highlighted several synthesized pyrazole derivatives and their biological activities. Among these, compounds exhibiting selective modulation of NMDARs were identified as having significant potential for treating CNS disorders. The study emphasized the importance of structural modifications to enhance efficacy and reduce side effects .

Clinical Implications

Although direct clinical studies on this compound are scarce, the findings from related compounds suggest that further investigation could lead to valuable insights into its therapeutic applications. The modulation of glutamatergic signaling pathways may offer new avenues for treating various neurological conditions.

Data Summary

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight155.1546 g/mol
SMILESCC(CN1C=CC=N1)(C(=O)O)N
InChI KeyOTTIYQKNLOFVIS-UHFFFAOYSA-N
Potential ActivitiesNMDAR modulation, antidiabetic
Related StudiesPositive allosteric modulators

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via regioselective condensation or aza-Michael reactions, as demonstrated in pyrazole-containing α-amino acid syntheses. Key steps include protecting the amino group (e.g., benzyloxycarbonyl) and using HCl for dihydrochloride salt formation. Reaction conditions (pH, temperature, solvent polarity) critically affect regioselectivity and byproduct formation. For example, acidic conditions favor pyrazole ring stability, while elevated temperatures may accelerate hydrolysis of intermediates .
  • Optimization : Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial-and-error approaches by systematically varying parameters like molar ratios and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

  • Characterization :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm pyrazole ring substitution patterns and stereochemistry (e.g., (2S)-configuration in chiral centers) .
  • HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities (e.g., unreacted pyrazole precursors or hydrolysis byproducts) .
  • X-ray crystallography : Resolves absolute configuration for chiral variants, critical for structure-activity relationship (SAR) studies .

Q. How does the dihydrochloride form influence solubility and stability in aqueous vs. organic solvents?

  • Solubility : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. In organic solvents (e.g., DMSO), solubility depends on the counterion’s hydrophilicity and solvent polarity .
  • Stability : Protonation of the amino group in acidic conditions reduces degradation via oxidation or nucleophilic attack. Stability studies should include pH-dependent kinetic assays under storage conditions (e.g., 4°C vs. room temperature) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize synthesis pathways and predict reactivity with biological targets?

  • Computational Design :

  • Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states to predict regioselectivity in pyrazole ring formation .
  • Docking studies : Molecular docking with enzymes (e.g., aminoacyl-tRNA synthetases) identifies potential binding modes, guiding SAR modifications for enhanced bioactivity .
    • Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 50% for similar amino acid derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. cell-based studies)?

  • Data Analysis :

  • Assay-specific interference : Test for off-target interactions (e.g., compound aggregation in cell membranes) using dynamic light scattering (DLS) or counter-screening .
  • Metabolic stability : Compare results from cell-free enzymatic assays (e.g., microsomal stability) with cell-based viability assays to identify metabolic inactivation pathways .
    • Statistical Tools : Multivariate analysis (e.g., principal component analysis) isolates variables (e.g., pH, serum content) causing discrepancies between assays .

Q. What mechanisms drive side reactions during synthesis (e.g., pyrazole ring opening), and how can they be mitigated?

  • Mechanistic Insights :

  • Acid-catalyzed hydrolysis : The pyrazole ring is susceptible to cleavage under strongly acidic conditions (pH < 2), forming nitroso intermediates. Use buffered conditions (pH 4–6) to stabilize the ring .
  • Oxidative byproducts : Trace metal ions (e.g., Fe3+^{3+}) in reagents can oxidize the amino group. Chelating agents (e.g., EDTA) or inert atmospheres (N2_2) suppress this .
    • Mitigation : Real-time monitoring via in situ FTIR or Raman spectroscopy detects early-stage byproduct formation, enabling rapid process adjustments .

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